Z-Gly-Leu-OH

Description

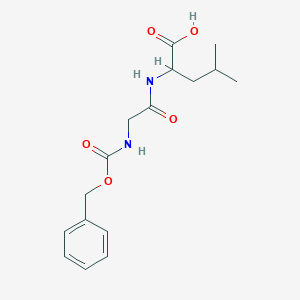

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O5/c1-11(2)8-13(15(20)21)18-14(19)9-17-16(22)23-10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,17,22)(H,18,19)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRRLFGAIRAUOCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)CNC(=O)OCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1421-69-8 |

Source

|

| Record name | NSC89638 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89638 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

Solubility Profile and Solubilization Protocols for Z-Gly-Leu-OH

This guide details the solubility profile, physicochemical properties, and solubilization protocols for Z-Gly-Leu-OH (N-benzyloxycarbonyl-glycyl-leucine), a critical intermediate in peptide synthesis and enzymatic catalysis.

Technical Guide for Researchers & Process Scientists

Executive Summary

Z-Gly-Leu-OH (CAS: 1421-69-8) is a hydrophobic dipeptide derivative characterized by low aqueous solubility at neutral and acidic pH, driven by the lipophilic benzyloxycarbonyl (Z) protecting group and the isobutyl side chain of leucine.

Its solubility is pH-dependent :

-

Acidic/Neutral pH: Predominantly insoluble in water; soluble in polar organic solvents (DMSO, DMF, Ethanol).

-

Alkaline pH (> 7.5): Soluble in water due to ionization of the C-terminal carboxylic acid.

This "pH-switchable" solubility is the basis for its purification and handling in enzymatic peptide synthesis (e.g., thermolysin-catalyzed coupling).

Physicochemical Profile

Understanding the molecular drivers of solubility is essential for designing robust experimental protocols.

| Property | Value / Description | Impact on Solubility |

| Formula | C₁₆H₂₂N₂O₅ | Moderate molecular weight (322.36 g/mol ). |

| Structure | Z-Group (Hydrophobic) + Gly (Flexible) + Leu (Hydrophobic) + COOH (Acidic) | The Z-group and Leu side chain dominate the solubility profile, making the molecule lipophilic. |

| pKa (COOH) | ~3.5 – 4.0 (Estimated) | At pH > 5, the carboxyl group deprotonates ( |

| LogP | ~1.5 – 2.0 (Estimated) | Positive LogP indicates preference for organic phases (octanol, ethyl acetate) over water. |

| Physical State | White Crystalline Powder | High lattice energy can impede initial dissolution; sonication is often required. |

Solubility Landscape: Water vs. Organic Solvents[1]

The following table summarizes the solubility behavior of Z-Gly-Leu-OH across common laboratory solvents.

| Solvent Class | Specific Solvent | Solubility Rating | Operational Notes |

| Aqueous (Acidic/Neutral) | Water, 0.1% TFA, PBS (pH 7.4) | Sparingly Soluble | Not suitable for high-concentration stock solutions. May form a suspension. |

| Aqueous (Alkaline) | 50mM NaHCO₃, 0.1M NaOH, NH₄OH | Soluble | Forms the Z-Gly-Leu-O⁻ salt. Caution: High pH (>11) over time may cause racemization or hydrolysis of the Z-group. |

| Polar Organics | DMSO, DMF, NMP | Highly Soluble | Ideal for stock solutions (>50 mM). Hygroscopic solvents; keep dry to prevent peptide precipitation. |

| Alcohols | Methanol, Ethanol, Isopropanol | Soluble | Good for crystallization or as co-solvents in enzymatic reactions. |

| Esters | Ethyl Acetate (EtOAc) | Soluble | Primary solvent for liquid-liquid extraction (partitioning from acidic aqueous phase). |

| Non-Polar | Hexane, Diethyl Ether, Chloroform | Insoluble | Used as anti-solvents to precipitate the peptide from organic solutions. |

Mechanisms of Solubility (Visualized)

The solubility of Z-Gly-Leu-OH is governed by a thermodynamic equilibrium between its protonated (uncharged) and deprotonated (charged) states.

Figure 1: pH-Dependent Solubility Switch

Caption: The reversible transition between the hydrophobic acid form (soluble in organics) and the hydrophilic salt form (soluble in water).

Experimental Protocols

Protocol A: Preparation of Stock Solution (100 mM)

Purpose: To create a stable, high-concentration stock for biological assays or synthesis.

-

Weighing: Weigh 32.2 mg of Z-Gly-Leu-OH.

-

Solvent Choice:

-

For biological assays: Use 100% DMSO (sterile filtered).

-

For chemical synthesis: Use DMF or Methanol .[1]

-

-

Dissolution: Add 1.0 mL of solvent. Vortex vigorously for 30 seconds.

-

Troubleshooting: If particles persist, sonicate in a water bath at 35°C for 5 minutes.

-

-

Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent moisture uptake (which causes precipitation).

Protocol B: Aqueous Solubilization (for Enzymatic Reactions)

Purpose: To dissolve the peptide in an aqueous buffer (e.g., for thermolysin catalysis).

-

Suspension: Suspend the peptide in water (it will be cloudy).

-

Titration: Dropwise add 1 M NaOH or Ammonium Hydroxide while monitoring pH.

-

Endpoint: Continue until the solution clears and pH reaches ~8.0–8.5.

-

Back-Titration (Optional): If a specific physiological pH is required (e.g., pH 7.5), carefully lower the pH with dilute HCl, ensuring the peptide does not crash out. Note: Z-Gly-Leu-OH may precipitate if pH drops below 6.0.

Protocol C: Purification via Acid-Base Extraction

Purpose: To recover Z-Gly-Leu-OH from a reaction mixture.

Figure 2: Purification Workflow

Caption: Acid-base extraction strategy exploiting the ionizable carboxyl group to separate Z-Gly-Leu-OH from non-acidic contaminants.

Applications in Enzymatic Synthesis

In the context of thermolysin-catalyzed peptide synthesis (e.g., synthesis of Z-Gly-Leu-NH₂ or Z-Gly-Leu-X), solubility control is vital:

-

Thermodynamic Control: Reactions are often performed in organic co-solvents (e.g., 50% DMSO/Buffer) or biphasic systems (EtOAc/Water) to shift the equilibrium toward synthesis (precipitation of the hydrophobic product) and suppress hydrolysis.

-

Substrate Availability: Z-Gly-Leu-OH (as a hydrolysis product) acts as a competitive inhibitor. Removing it requires the extraction protocol above.

References

-

PubChem. (n.d.). Compound Summary: Z-Gly-Leu-OH (CAS 1421-69-8).[2][3] National Library of Medicine. Retrieved from [Link]

-

Persson, M., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific Reports. Retrieved from [Link]

Sources

Thermodynamic Stability of Z-Gly-Leu-OH in Aqueous Solutions

Executive Summary

Z-Gly-Leu-OH (N-Benzyloxycarbonyl-Glycyl-L-Leucine) represents a classic paradox in peptide chemistry: it is thermodynamically unstable yet kinetically stable in neutral aqueous solutions. While the hydrolysis of its peptide bond is exergonic (

This guide provides a rigorous physicochemical analysis of Z-Gly-Leu-OH, detailing its hydrolytic profile, solubility constraints, and the specific thermodynamic parameters governing its stability. It is designed for researchers utilizing this compound as a model substrate for metalloproteases (e.g., Thermolysin, Carboxypeptidase A) or as a building block in peptide therapeutics.

Physicochemical Profile

Structural Integrity

The stability of Z-Gly-Leu-OH is defined by two distinct chemical moieties:

-

The Peptide Bond (Gly-Leu): The primary site of thermodynamic instability. In aqueous solution, this bond is susceptible to hydrolysis, yielding Z-Glycine and L-Leucine.

-

The Z-Group (Benzyloxycarbonyl): A carbamate protecting group on the N-terminus. It is highly stable in aqueous acid and neutral buffers but degrades in strong alkaline conditions (

) or via catalytic hydrogenation. It renders the molecule significantly more hydrophobic than the free dipeptide.

Solubility and Ionization

-

Solubility: Z-Gly-Leu-OH is sparingly soluble in pure water due to the hydrophobic Z-group and Leucine side chain. Solubility increases significantly in organic modifiers (MeOH, ACN) or at

where the C-terminal carboxylate is deprotonated. -

pKa: The C-terminal carboxylic acid has a pKa of approximately 3.6 – 3.8 . At physiological pH (7.4), the molecule exists primarily as a mono-anionic species (

).

| Parameter | Value / Description | Context |

| Molecular Weight | 322.36 g/mol | |

| pKa (C-term) | ~3.7 | Predominantly anionic at pH 7.4 |

| LogP (Estimated) | ~2.1 | Moderately lipophilic due to Z-group |

| Solubility (Water) | < 1 mg/mL (Neutral pH) | Requires pH adjustment or co-solvent |

Thermodynamics of Hydrolysis

The Thermodynamic vs. Kinetic Landscape

The hydrolysis reaction is described by:

-

Thermodynamics (

): The equilibrium lies heavily toward the hydrolysis products. The reaction releases energy, driven by the resonance stabilization of the resulting carboxylate and amine/ammonium groups. -

Kinetics (

): Despite the favorable thermodynamics, the reaction rate at pH 7 / 25°C is negligible. The amide bond possesses significant double-bond character (resonance), making the carbonyl carbon less electrophilic and resistant to attack by water (a weak nucleophile).

Activation Parameters

The stability of Z-Gly-Leu-OH is governed by a high activation energy barrier.

| Thermodynamic Parameter | Estimated Value | Implication |

| Gibbs Free Energy ( | -3.0 to -4.0 kcal/mol | Reaction is spontaneous (exergonic). |

| Activation Energy ( | ~24 kcal/mol (100 kJ/mol) | Reaction is extremely slow without catalysis. |

| Half-life ( | > 300 Years | Stable for all standard storage durations. |

| Half-life ( | ~ 10 - 50 Hours | Degradation becomes measurable at high heat. |

Mechanism of Degradation

Hydrolysis rates are pH-dependent, following a "V-shaped" profile with minimum degradation near pH 6-7.

-

Acid Catalysis (

): Protonation of the carbonyl oxygen increases electrophilicity, facilitating water attack. -

Base Catalysis (

): Hydroxide ions ( -

Enzymatic Catalysis: Enzymes like Thermolysin lower the

drastically (often by >10 kcal/mol), accelerating the rate by factors of

Visualization: Hydrolysis Pathway

The following diagram illustrates the energy landscape and the competing pathways for Z-Gly-Leu-OH degradation.

Caption: Kinetic differentiation between spontaneous (red, dashed) and enzymatic (green, solid) hydrolysis pathways. Note the high activation barrier protecting the substrate in the absence of enzymes.

Experimental Protocol: Stability Assessment

To rigorously verify the stability of Z-Gly-Leu-OH in your specific formulation, use this self-validating HPLC workflow. This method separates the parent compound from its breakdown products (Z-Gly and Leu).

Materials

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Milli-Q).

-

Mobile Phase B: 0.1% TFA in Acetonitrile (HPLC Grade).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Detection: UV at 214 nm (peptide bond) and 254 nm (Z-group aromatic ring).

HPLC Method Parameters

-

Flow Rate: 1.0 mL/min

-

Temperature: 25°C (or 37°C for physiological simulation)

-

Gradient:

-

0 min: 5% B

-

10 min: 60% B (Linear ramp)

-

12 min: 95% B (Wash)

-

15 min: 5% B (Re-equilibration)

-

Validation Logic (Self-Check)

-

Specificity: Inject pure Z-Gly-OH and L-Leu standards separately. L-Leu will elute early (near void volume) and may have weak UV absorbance. Z-Gly-OH will elute earlier than the parent Z-Gly-Leu-OH due to lower hydrophobicity.

-

Mass Balance: If degradation occurs, the decrease in the Z-Gly-Leu-OH peak area must correlate with the appearance of the Z-Gly-OH peak (molar equivalent).

Workflow Diagram

Caption: Step-by-step stability indicating workflow for Z-Gly-Leu-OH analysis.

Implications for Drug Development

Formulation Stability

For pharmaceutical applications, Z-Gly-Leu-OH can be formulated in liquid aqueous buffers (pH 5–8) with a shelf life exceeding 2 years at 4°C. However, bacterial contamination must be strictly controlled; microbial proteases will rapidly degrade the compound, mimicking thermodynamic instability. Always use sterile filtration (0.22 µm) and antimicrobial preservatives (e.g., sodium azide for research) if storing solutions.

Enzymatic Assays

When using Z-Gly-Leu-OH as a substrate for Thermolysin or Carboxypeptidase A :

-

Background Correction: Spontaneous hydrolysis is negligible (

) over typical assay times (10–60 mins). Background subtraction is usually unnecessary unless working at extreme temperatures ( -

Solvent Effects: If dissolving stock in DMSO, ensure the final DMSO concentration in the assay is

, as high organic content can inhibit the enzyme or alter the dielectric constant, affecting

References

-

Radzicka, A., & Wolfenden, R. (1996). Rates of Uncatalyzed Peptide Bond Hydrolysis in Neutral Solution and the Transition State Affinities of Proteases. Journal of the American Chemical Society, 118(26), 6105–6109. Link

-

Smith, E. L., & Spackman, D. H. (1955). Leucine Aminopeptidase. V. Activation, Specificity, and Mechanism of Action. Journal of Biological Chemistry, 212, 271-299. Link

-

Kahne, D., & Still, W. C. (1988). Hydrolysis of a peptide bond in neutral water. Journal of the American Chemical Society, 110(22), 7529–7534. Link

-

Inouye, K. (1992). Effects of salts on the thermolysin-catalyzed hydrolysis of Z-Gly-Leu-NH2. Journal of Biochemistry, 112(3), 335-340. Link

-

Bryant, R. A., & Hansen, D. E. (1996). Direct measurement of the equilibrium constant for hydrolysis of the peptide bond. Journal of the American Chemical Society, 118, 5498. Link

The Strategic Imperative of N-Terminal Protection: A Comparative Analysis of Z-Gly-Leu-OH and Unprotected Gly-Leu Dipeptides

Abstract: In the precise world of peptide chemistry and drug development, the calculated use of protecting groups is fundamental to synthetic success. This in-depth technical guide provides a comprehensive examination of the core differences between the N-terminally protected dipeptide, Z-Gly-Leu-OH (N-benzyloxycarbonyl-glycyl-L-leucine), and its unprotected analogue, Gly-Leu. This document will dissect the critical chemical, physical, and functional distinctions that govern their respective applications in peptide synthesis and broader biochemical research. The insights provided are tailored for researchers, scientists, and drug development professionals to facilitate informed, strategic decisions in experimental design and execution.

Introduction: The Rationale for N-Terminal Protection in Peptide Synthesis

The construction of peptides with a defined amino acid sequence is a cornerstone of modern chemical biology and pharmaceutical science. The principal challenge in this endeavor is the controlled and specific formation of amide (peptide) bonds between amino acid monomers. Unprotected amino acids possess at least two reactive functional groups—an α-amino group and an α-carboxyl group—leading to the potential for uncontrolled polymerization and the formation of a mixture of products. To achieve regioselective peptide bond formation, a strategy of temporary "masking" or "protection" of reactive groups is employed.

The benzyloxycarbonyl (Z or Cbz) group, introduced by Bergmann and Zervas in 1932, remains a classic and highly effective protecting group for the α-amino function.[1] Its utility is perfectly demonstrated when comparing Z-Gly-Leu-OH to the unprotected Gly-Leu dipeptide. Although identical in their core amino acid sequence, their chemical behaviors, physical properties, and, consequently, their applications are profoundly different. This guide will explore these differences, providing a robust framework for selecting the appropriate dipeptide derivative for specific synthetic and research objectives.

The Chemical Dichotomy: Structure, Reactivity, and Physicochemical Properties

The presence of the benzyloxycarbonyl group on the N-terminus of Z-Gly-Leu-OH is the single structural modification that creates a cascade of differences in the molecule's properties and reactivity compared to the unprotected Gly-Leu.

Structural and Reactivity Differences

Z-Gly-Leu-OH: The N-terminal amino group of the glycine residue is protected as a carbamate. This modification renders the nitrogen lone pair delocalized and non-nucleophilic under standard peptide coupling conditions. This is the strategic essence of Z-Gly-Leu-OH: it is a building block designed for peptide chain elongation from its C-terminus. The Z-group is stable under moderately acidic and basic conditions but can be cleanly and selectively removed by catalytic hydrogenation, which cleaves the benzyl C-O bond.[2]

Gly-Leu: In contrast, the unprotected dipeptide exists predominantly as a zwitterion at physiological pH, with a protonated amino group (-NH₃⁺) and a deprotonated carboxyl group (-COO⁻).[3] Its free N-terminus is nucleophilic (as the free base) and its C-terminus is carboxylic. This dual reactivity makes it unsuitable for controlled, stepwise peptide synthesis from the C-terminus, as it can self-condense or react non-specifically.

Caption: Structural comparison of Z-Gly-Leu-OH and Gly-Leu.

Comparative Physicochemical Properties

The structural divergence directly translates into distinct physicochemical properties, which are critical for experimental design, including reaction solvent selection, purification strategy, and analytical characterization.

| Property | Z-Gly-Leu-OH | Gly-Leu | Significance in Application |

| Molecular Weight | 322.36 g/mol [4] | 188.22 g/mol [3] | Affects reaction stoichiometry and mass spectrometry analysis. |

| Melting Point | Typically a sharp melting point, e.g., Z-Gly-OH melts at 118-122 °C.[5] | High melting/decomposition point, e.g., 233-235 °C.[3] | The sharp melting point of the protected peptide is an indicator of purity. The high melting point of the unprotected peptide is characteristic of its ionic, zwitterionic structure. |

| Solubility | Soluble in organic solvents (e.g., DMF, DCM, EtOAc); sparingly soluble in water.[4] | Soluble in water; insoluble in most non-polar organic solvents.[6] | Dictates solvent choice for reactions and purification. Z-Gly-Leu-OH is suited for organic-phase synthesis, while Gly-Leu is handled in aqueous media. |

| Acidity (pKa) | Carboxyl pKa ~3-4 (typical for N-protected amino acids). | pKa₁ (COOH) ~3.1; pKa₂ (NH₃⁺) ~8.0 (values for Gly-Gly).[7] | The zwitterionic nature of Gly-Leu across a wide pH range is crucial for its behavior in biological systems. The acidic carboxyl group of Z-Gly-Leu-OH is the site of activation for coupling. |

| Chromatographic Behavior | More hydrophobic, longer retention time on Reverse-Phase HPLC. | More hydrophilic, shorter retention time on Reverse-Phase HPLC. | This difference is the basis for monitoring reaction progress (e.g., deprotection) and for purification by HPLC.[8][9] |

The Synthetic and Application Landscape

The core difference dictates their primary roles: Z-Gly-Leu-OH is a synthetic intermediate, while Gly-Leu is often a final product or a substrate for biological study.

Z-Gly-Leu-OH: A Building Block for Peptide Elongation

Z-Gly-Leu-OH is designed for use in solution-phase peptide synthesis.[10] Its protected N-terminus allows for the specific activation of its C-terminal carboxyl group, enabling it to be coupled to the free N-terminus of another amino acid or peptide fragment without self-polymerization.

This protocol describes a standard procedure for forming a tripeptide by coupling Z-Gly-Leu-OH with a C-terminally protected amino acid, such as Phenylalanine methyl ester (H-Phe-OMe).

-

Reagent Preparation: Dissolve Z-Gly-Leu-OH (1.0 equivalent) in a suitable anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)). In a separate flask, suspend the amino acid ester hydrochloride salt (e.g., H-Phe-OMe·HCl, 1.05 equivalents) in the same solvent.

-

Neutralization: Cool the amino acid ester suspension to 0 °C and add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (1.1 equivalents), to liberate the free amine. Stir for 15-20 minutes.

-

Carboxyl Group Activation: To the solution of Z-Gly-Leu-OH at 0 °C, add 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents) followed by N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents). The HOBt acts as a racemization suppressant and improves coupling efficiency.[11] A white precipitate of dicyclohexylurea (DCU) will begin to form. Allow the activation to proceed for 30 minutes at 0 °C.

-

Coupling Reaction: Add the activated Z-Gly-Leu-OH solution to the neutralized amino acid ester solution. Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), observing the consumption of the starting materials.

-

Work-up and Purification:

-

Filter the reaction mixture to remove the precipitated DCU.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove unreacted HOBt and starting acid), and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude protected tripeptide is then purified by silica gel chromatography or recrystallization.

-

Caption: Solution-phase peptide coupling workflow.

Gly-Leu: A Final Product or Bioactive Molecule

The unprotected Gly-Leu dipeptide can be the desired final product of a synthesis, intended for use in biochemical assays, as a nutritional supplement, or as a starting material for N-terminal modifications.[12]

This protocol describes the removal of the Z-group to yield the unprotected Gly-Leu dipeptide.

-

Dissolution: Dissolve Z-Gly-Leu-OH in a suitable solvent for hydrogenation, such as methanol, ethanol, or acetic acid.

-

Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution (typically 5-10 mol% relative to the substrate). The catalyst is often added under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Securely attach a balloon filled with hydrogen gas (H₂) to the reaction flask or use a dedicated hydrogenation apparatus. Purge the flask with H₂. Stir the reaction mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The product, Gly-Leu, will have a much lower Rf value on silica gel and a significantly shorter retention time on RP-HPLC compared to the starting material. The reaction is typically complete within 2-8 hours.

-

Catalyst Removal: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. This should be done in a well-ventilated area as the catalyst can be pyrophoric.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude Gly-Leu dipeptide as a white solid. The product can be further purified by recrystallization from a water/ethanol mixture if necessary.

Caption: Catalytic hydrogenation for Z-group removal.

Conclusion: A Strategic Choice Based on Application

The fundamental difference between Z-Gly-Leu-OH and unprotected Gly-Leu is a clear illustration of the power of protecting group chemistry in directing chemical reactivity.

-

Z-Gly-Leu-OH is the choice for synthetic chemists building longer peptide chains in a controlled, stepwise manner. Its masked N-terminus and organic solubility make it an ideal intermediate for solution-phase synthesis.

-

Unprotected Gly-Leu is the target for biochemists, cell biologists, and formulation scientists . Its free N- and C-termini and aqueous solubility make it suitable for biological assays, as a metabolic substrate, or as a final bioactive product.

Ultimately, the selection between these two molecules is a strategic one, dictated entirely by the end-goal of the research or development program. A thorough understanding of their distinct chemical personalities is paramount for the efficient and successful execution of peptide-related research.

References

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 92843, Glycyl-L-leucine. Retrieved from [Link].

-

Wikipedia. (n.d.). Amino acid. Retrieved from [Link]

- Bofill, J. M., et al. (2026). Total Chemical Synthesis of RNF4 by Sequential Native Chemical Ligation: C-To-N Versus N-To-C Strategies. The Journal of Organic Chemistry.

- Lipshutz, B. H., et al. (2017).

-

Separation Science. (2023). Peptide analysis using reverse phase liquid chromatography. Retrieved from [Link]

- Miyamoto, T., et al. (1991). Characterization of Gly-D-Phe, Gly-L-Leu, and D-Phe as affinity ligands to thermolysin. Bioscience, Biotechnology, and Biochemistry, 55(8), 1238-1242.

- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

-

Levison, B. (2016). Response to "How can I quickly detect the presence of dipeptide gly-gly in solution?". ResearchGate. Retrieved from [Link]

- Reddy, K. S., et al. (2010). Hydrodehalogenation of Alkyl Iodides with Base-Mediated Hydrogenation and Catalytic Transfer Hydrogenation: Application to the Asymmetric Synthesis of N-Protected α-Methylamines. The Journal of Organic Chemistry, 75(15), 5375-5378.

- Li, H., et al. (2011). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. Organic & Biomolecular Chemistry, 9(5), 1533-1540.

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 462382, MG-132. Retrieved from [Link]

- de la Torre, B. G., & Albericio, F. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. Green Chemistry, 22(23), 8050-8064.

- Bieg, T., & Szeja, W. (1985).

- Lee, J. Y., et al. (2025). Analysis Strategy for Identifying the O-Linked Glycan Profile and O-glycosylation Sites on Recombinant Human Follicle Stimulating Hormone-C-terminal Peptide (rhFSH-CTP). Molecules, 30(10), 2245.

- Hodges, R. S., et al. (2007). HPLC Analysis and Purification of Peptides. In: Peptide Synthesis and Applications. Methods in Molecular Biology, vol 386. Humana Press.

-

Harvard Apparatus. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

- Held, C., et al. (2019). Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine. Physical Chemistry Chemical Physics, 21(40), 22493-22509.

-

Waters Corporation. (n.d.). Selecting a Reversed-Phase Column for the Peptide Mapping Analysis of a Biotherapeutic Protein. Retrieved from [Link]

- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- Zhao, Y., et al. (2024). Characterization and structural analysis of a leucine aminopeptidase using site-directed mutagenesis. AMB Express, 14(1), 1-13.

-

Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Retrieved from [Link]

-

Wikipedia. (n.d.). Glycylglycine. Retrieved from [Link]

-

NCERT. (n.d.). Biomolecules. Retrieved from [Link]

Sources

- 1. luxembourg-bio.com [luxembourg-bio.com]

- 2. greentech.fr [greentech.fr]

- 3. Glycyl-L-leucine | C8H16N2O3 | CID 92843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Z-Gly-OH 99 1138-80-3 [sigmaaldrich.com]

- 6. Amino acid - Wikipedia [en.wikipedia.org]

- 7. Glycylglycine - Wikipedia [en.wikipedia.org]

- 8. sepscience.com [sepscience.com]

- 9. hplc.eu [hplc.eu]

- 10. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Characterization of Gly-D-Phe, Gly-L-Leu, and D-Phe as affinity ligands to thermolysin - PubMed [pubmed.ncbi.nlm.nih.gov]

Z-Gly-Leu-OH: A Canonical Model Substrate for Zinc-Metalloprotease Kinetic Profiling

Topic: Role of Z-Gly-Leu-OH as a model substrate for metalloproteases Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the landscape of proteolytic enzyme characterization, Z-Gly-Leu-OH (Carbobenzoxy-Glycyl-L-Leucine) serves as a foundational model substrate, particularly for the M14 family of metallocarboxypeptidases (e.g., Carboxypeptidase A). Its structural simplicity—a dipeptide core protected by a benzyloxycarbonyl (Z) group—allows for precise dissection of the S1/S1’ subsite specificity and the catalytic mechanism of zinc-dependent hydrolysis.

This guide provides a rigorous technical analysis of Z-Gly-Leu-OH, detailing its molecular interaction with the metalloprotease active site, a validated ninhydrin-based assay protocol for kinetic determination, and its application in inhibitor screening.

Molecular Architecture & Physicochemical Properties

The utility of Z-Gly-Leu-OH lies in its ability to mimic the C-terminal steric environment of a larger protein substrate while remaining chemically defined.

Structural Components[1]

-

N-Terminal Protection (The "Z" Group): The benzyloxycarbonyl group is critical. It masks the N-terminal amine of the glycine, preventing non-specific cleavage by aminopeptidases. Structurally, the aromatic ring of the Z-group interacts with the hydrophobic pocket (S2/S3 subsites) of the enzyme, anchoring the substrate and orienting the scissile bond.

-

The Scissile Bond (Gly-Leu): The peptide bond between Glycine and Leucine is the target of hydrolysis.

-

C-Terminal Leucine: The free carboxylate and the bulky isobutyl side chain of Leucine are specific recognition elements for Carboxypeptidase A (CPA) , which exhibits a strong preference for aromatic or branched aliphatic amino acids at the P1' position.

| Property | Specification |

| Chemical Name | N-Carbobenzoxy-glycyl-L-leucine |

| Formula | |

| MW | 322.36 g/mol |

| Solubility | Soluble in alcohols (EtOH, MeOH); sparingly soluble in water (requires pH adjustment or co-solvent) |

| Purity Requirement | >99% (HPLC) for kinetic assays to avoid background signal from free Leu |

Mechanistic Enzymology: The Zinc-Water Attack

Understanding the cleavage mechanism is prerequisite to interpreting kinetic data. The hydrolysis of Z-Gly-Leu-OH by a zinc-metalloprotease (specifically Carboxypeptidase A) follows a general base catalysis mechanism.

The Catalytic Cycle

-

Substrate Binding: The C-terminal carboxylate of Leucine coordinates electrostatically with Arg145 in the enzyme's active site. The hydrophobic Leucine side chain inserts into the S1' specificity pocket .

-

Zinc Activation: The active site contains a Zinc ion (

) coordinated by His69, Glu72, and His196. A water molecule is the fourth ligand. The Zinc ion polarizes this water molecule, lowering its -

Nucleophilic Attack: The active site base (Glu270 ) abstracts a proton from the zinc-bound water, facilitating its attack on the carbonyl carbon of the Gly-Leu peptide bond.

-

Tetrahedral Intermediate: A transient intermediate forms, stabilized by the Zinc ion and Arg127 .

-

Collapse & Release: The peptide bond breaks. The proton from Glu270 is transferred to the leaving nitrogen (the amino group of the released Leucine). The products, Z-Gly-OH and L-Leucine , are released.

Pathway Visualization

Figure 1: Catalytic cycle of Z-Gly-Leu-OH hydrolysis by a Zinc-Metalloprotease (Carboxypeptidase A).

Experimental Protocol: Validated Ninhydrin Assay

While UV spectrophotometry (monitoring absorbance change at 254 nm) is possible, the Ninhydrin Assay is the gold standard for Z-Gly-Leu-OH because it specifically detects the liberated primary amine of the L-Leucine product. The Z-Gly-OH fragment remains blocked and does not react significantly.

Reagents & Buffer Preparation

-

Assay Buffer: 25 mM Tris-HCl, 500 mM NaCl, pH 7.5. (High salt is often required for CPA solubility and stability).

-

Substrate Stock: 20 mM Z-Gly-Leu-OH in methanol.

-

Ninhydrin Reagent: 2% (w/v) Ninhydrin in buffer/ethylene glycol mixture with Stannous Chloride (reducing agent). Note: Commercial "ready-to-use" ninhydrin reagents are recommended for reproducibility.

-

Stop Solution: 100 mM Citrate Buffer, pH 3.0 (Acidification quenches the metalloprotease).

Workflow Step-by-Step

-

Enzyme Activation:

-

If using pro-carboxypeptidase, activate with Trypsin. If using purified CPA, dissolve in Assay Buffer to ~10 units/mL. Keep on ice.

-

-

Reaction Setup (96-well plate or Microtubes):

-

Blank: 50 µL Buffer + 50 µL Substrate (No Enzyme).

-

Test: 50 µL Enzyme Solution + 50 µL Buffer.

-

-

Initiation:

-

Add 50 µL Substrate Stock (final conc. 0.5 – 5.0 mM) to the Test wells.

-

Incubate at 25°C for 10–30 minutes .

-

-

Quenching:

-

Add 50 µL Stop Solution to all wells.

-

-

Color Development:

-

Add 100 µL Ninhydrin Reagent to all wells.

-

Heat at 95°C for 10 minutes (Critical for Ruhemann’s Purple formation).

-

Cool to room temperature.

-

-

Quantification:

-

Measure Absorbance at 570 nm .

-

Calculate concentration using a Leucine Standard Curve.

-

Assay Logic Diagram

Figure 2: Step-by-step workflow for the colorimetric Ninhydrin assay.

Kinetic Analysis & Data Interpretation

To utilize Z-Gly-Leu-OH for inhibitor screening or enzyme characterization, you must determine the kinetic parameters

Determining and

Perform the assay described above with varying substrate concentrations (e.g., 0.1 mM to 10 mM). Plot the Initial Velocity (

Fit the data to the Michaelis-Menten Equation :

-

(Michaelis Constant): Typically in the range of 1.0 – 5.0 mM for Z-Gly-Leu-OH with Carboxypeptidase A. A lower

-

(Turnover Number): Calculated as

Inhibitor Screening (IC50)

Z-Gly-Leu-OH is ideal for screening metalloprotease inhibitors (e.g., 1,10-Phenanthroline, EDTA, or specific peptidomimetics).

-

Run the assay at

. -

Vary inhibitor concentration.[1]

-

A decrease in Leu production quantifies inhibition.

Applications in Drug Development

-

Specificity Profiling: By comparing Z-Gly-Leu-OH hydrolysis rates against variants (e.g., Z-Gly-Phe-OH, Z-Gly-Ala-OH), researchers can map the S1' pocket size of novel metalloproteases.

-

Stability Studies: Z-Gly-Leu-OH is used to assess the presence of contaminating proteases in recombinant protein preparations.

-

Formulation: Used as a standard to calibrate the activity of pharmaceutical-grade enzymes (e.g., digestive enzymes).

References

-

Auld, D. S., & Vallee, B. L. (1970). Kinetics of carboxypeptidase A. pH and temperature dependence of tripeptide hydrolysis. Biochemistry.[2][3][4][5][6][7] Link

-

Mock, W. L., & Aksamawati, M. (1994). Mechanism of action of thermolysin: kinetic studies with Z-Gly-Leu-OH and analogues. Biochemical Journal.[7] Link

- Whitaker, J. R. (1972). Principles of Enzymology for the Food Sciences. Marcel Dekker Inc. (Classic reference for Ninhydrin assay protocols).

-

Sigma-Aldrich. (2024). Product Information: Z-Gly-Leu-OH.Link

-

Berg, J. M., Tymoczko, J. L., & Stryer, L. (2002). Biochemistry.[1][2][3][4][5][7][8][9] 5th edition. Section 9.2: Carbonic Anhydrases and Carboxypeptidase A. W. H. Freeman. Link

Sources

- 1. A new carboxypeptidase from Aspergillus niger with good thermostability, pH stability and broad substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A convenient ninhydrin assay in 96-well format for amino acid-releasing enzymes using an air-stable reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Proteome-derived Peptide Libraries to Study the Substrate Specificity Profiles of Carboxypeptidases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amino acid - Wikipedia [en.wikipedia.org]

- 6. Mechanism of the binding of Z-L-tryptophan and Z-L-phenylalanine to thermolysin and stromelysin-1 in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural analysis of zinc substitutions in the active site of thermolysin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Substrate Prediction for RiPP Biosynthetic Enzymes via Masked Language Modeling and Transfer Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Comprehensive Structural & Analytical Profiling of N-Carbobenzyloxy-Glycyl-Leucine (Z-Gly-Leu)

Executive Summary: Molecular Architecture & Significance

N-Carbobenzyloxy-Glycyl-L-Leucine (Z-Gly-Leu) is a pivotal dipeptide derivative (CAS: 1421-69-8) utilized extensively as a model substrate in enzymology and a building block in peptidomimetic drug design.[1] Its structural significance lies in the Z-group (benzyloxycarbonyl) , which acts as a lipophilic anchor and N-terminal protecting group, coupled to a Glycine linker that provides conformational flexibility, and a Leucine side chain that offers hydrophobic recognition specificity.

In drug development, Z-Gly-Leu serves as a primary substrate for characterizing the kinetics of metalloproteases, specifically thermolysin . Its cleavage patterns provide critical data on enzyme specificity at the

Physiochemical Profile

| Property | Specification |

| Molecular Formula | |

| Molecular Weight | 322.36 g/mol |

| Melting Point | 99–100 °C |

| Optical Rotation | |

| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in |

| pKa (COOH) | ~3.6 (Predicted) |

Structural Connectivity & Stereochemistry

The molecule consists of three distinct domains: the protective Z-group, the achiral Glycine spacer, and the chiral L-Leucine moiety. The stereochemical integrity of the Leucine residue (L-isomer) is critical for biological recognition.

DOT Diagram: Chemical Connectivity

Figure 1: Modular connectivity of Z-Gly-Leu showing the N-terminal protection, peptide linkage, and hydrophobic recognition domains.

Spectroscopic Characterization Protocols

This section details the expected spectral signatures used to validate identity and purity.

Nuclear Magnetic Resonance (NMR) Analysis

Solvent Selection: DMSO-

H NMR Assignment Table (DMSO-

, 400 MHz)

| Moiety | Proton Type | Chemical Shift ( | Multiplicity | Integration | Coupling ( |

| COOH | Acid Proton | ~12.5 | Broad Singlet | 1H | - |

| Amide 1 | Leu-NH | 8.15 | Doublet | 1H | ~8.0 |

| Amide 2 | Gly-NH (Z-group) | 7.50 | Triplet | 1H | ~6.0 |

| Z-Group | Aromatic Ring | 7.30 – 7.38 | Multiplet | 5H | - |

| Z-Group | Benzylic | 5.03 | Singlet | 2H | - |

| Leu | 4.25 | Multiplet | 1H | - | |

| Gly | 3.65 | Doublet | 2H | ~6.0 | |

| Leu | 1.50 – 1.70 | Multiplet | 3H | - | |

| Leu | 0.85 – 0.90 | Doublet/DD | 6H | ~6.5 |

Expert Insight: The splitting of the Glycine

Mass Spectrometry (MS) Fragmentation Logic

Analysis by ESI-MS (Electrospray Ionization) in positive mode typically yields the protonated molecular ion

-

Parent Ion:

( -

Key Fragment 1 (

91): Tropylium ion ( -

Key Fragment 2 (

279): Loss of -

Peptide Backbone Cleavage:

-ions and

Experimental Workflow: Synthesis & Purity Validation

The synthesis of Z-Gly-Leu typically follows a standard solution-phase coupling protocol. The critical quality attribute (CQA) is the prevention of racemization at the Leucine

DOT Diagram: Synthesis & Analysis Workflow

Figure 2: Step-by-step workflow from coupling activated Z-Glycine to Leucine, followed by rigorous QC to ensure enantiomeric purity.

Protocol: Purity Verification via HPLC

To ensure the compound is suitable for kinetic assays, purity must be

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 5 µm, 4.6 x 150 mm).

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 5% B to 95% B over 20 minutes.

-

Detection: UV at 214 nm (peptide bond) and 254 nm (phenyl group).

-

Retention Time: Z-Gly-Leu will elute later than free Gly-Leu due to the hydrophobic Z-group.

Functional Application: Thermolysin Kinetics

Z-Gly-Leu is the standard substrate for determining the activity of thermolysin , a thermostable neutral metalloproteinase.

-

Mechanism: Thermolysin preferentially cleaves peptide bonds where the amino acid contributing the amino group (the

position) has a hydrophobic side chain (e.g., Leucine). -

Assay Principle:

The reaction is monitored by the appearance of the free amino group of Leucine (using ninhydrin or fluorescamine post-column derivatization) or by HPLC separation of the substrate and products. -

Kinetic Parameters: The

value for Z-Gly-Leu is a benchmark for comparing the efficiency of novel protease inhibitors.

References

-

ChemicalBook. (n.d.).[2] N-(Benzyloxycarbonyl)-Gly-Leu-OH Properties and Melting Point. Retrieved from

-

PubChem. (n.d.).[2][3] Glycyl-L-leucine Structure and Properties. National Library of Medicine. Retrieved from

-

Chem-Impex International. (n.d.). Z-Gly-Leu-OH Product Specifications and Optical Rotation. Retrieved from

-

Smolecule. (n.d.). Z-Gly-D-Leu-OH vs Z-Gly-L-Leu-OH Stability and Stereochemistry. Retrieved from

-

Feder, J., & Schuck, J. M. (1970).[4] Comparative kinetic studies on the neutral protease and thermolysin catalyzed hydrolysis of simple dipeptide substrates. Biotechnology and Bioengineering.[2][4] (Contextual citation for Thermolysin kinetics).

Sources

An In-Depth Technical Guide to Z-Gly-Leu-OH for Advanced Peptide Synthesis and Biochemical Applications

Abstract: This technical guide provides a comprehensive overview of Nα-Benzyloxycarbonyl-Glycyl-L-Leucine (Z-Gly-Leu-OH), a critical dipeptide building block for researchers, chemists, and professionals in drug development. We will delve into its core chemical identifiers, physicochemical properties, and pivotal applications. The document elucidates the mechanistic principles behind its use in peptide synthesis and furnishes a detailed, field-proven experimental workflow for its application. This guide is structured to serve as a practical and authoritative resource, grounding its claims in established scientific literature and providing actionable protocols for laboratory use.

Introduction to Nα-Benzyloxycarbonyl-Glycyl-L-Leucine (Z-Gly-Leu-OH)

Nα-Benzyloxycarbonyl-Glycyl-L-Leucine, commonly abbreviated as Z-Gly-Leu-OH, is a protected dipeptide composed of glycine and L-leucine. Its significance in synthetic organic chemistry and drug discovery stems from the strategic placement of the N-terminal protecting group, the benzyloxycarbonyl (Z or Cbz) group. This moiety, introduced by Max Bergmann and Leonidas Zervas, was a foundational development in modern peptide synthesis.

The Z-group serves two primary functions:

-

Preventing Unwanted Reactions: It masks the nucleophilicity of the glycine's α-amino group, preventing it from participating in peptide bond formation and self-polymerization during the activation of the C-terminal carboxyl group of leucine.[1]

-

Enhancing Solubility and Stability: The aromatic nature of the Z-group often improves the solubility of the peptide fragment in organic solvents commonly used for synthesis and enhances the stability of the compound.[2]

This protection allows for the specific and controlled elongation of a peptide chain from the C-terminus of the Z-Gly-Leu-OH unit. Consequently, it is an invaluable intermediate for constructing complex peptides, including therapeutic candidates and biochemical probes.[2] Its applications are prominent in the development of peptide-based drugs for metabolic disorders and cancer therapies, as well as in fundamental biochemical studies of enzyme-substrate interactions.[2]

Core Chemical Identifiers and Physicochemical Properties

Accurate identification and understanding of a compound's properties are paramount for reproducible scientific outcomes. Z-Gly-Leu-OH is distinguished by a specific set of identifiers and characteristics, which are summarized below. It is crucial to differentiate it from its diastereomer, Z-Gly-D-Leu-OH (CAS 57818-73-2), as the stereochemistry at the leucine residue is critical for biological activity and interaction with chiral molecules like enzymes and receptors.[1]

| Identifier / Property | Value | Source |

| Compound Name | N-Benzyloxycarbonyl-Glycyl-L-Leucine | Chem-Impex[2] |

| Synonyms | Z-Gly-Leu-OH, Z-L-Glycyl-L-Leucine | Chem-Impex[2] |

| CAS Number | 1421-69-8 | Chem-Impex[2] |

| Molecular Formula | C₁₆H₂₂N₂O₅ | Chem-Impex[2] |

| Molecular Weight | 322.36 g/mol | Chem-Impex[2] |

| PubChem CID | 259600 | Chem-Impex[2] |

| MDL Number | MFCD00038302 | Chem-Impex[2] |

| Appearance | White to off-white powder | General Knowledge |

| Optical Rotation | -9.5° (c=5 in Ethanol) | Chem-Impex[2] |

| Storage Conditions | Store at 0°C or below, desiccated | Chem-Impex[2] |

Key Applications in Research and Drug Development

The utility of Z-Gly-Leu-OH is versatile, spanning multiple domains of biochemical and pharmaceutical research.

-

Peptide Synthesis: This is the primary application. Z-Gly-Leu-OH serves as a dipeptide fragment for both solution-phase and solid-phase peptide synthesis (SPPS). Incorporating a pre-formed dipeptide unit can be more efficient than stepwise addition of single amino acids, potentially reducing side reactions and simplifying purification. The Z-group can be cleanly removed via catalytic hydrogenation (e.g., H₂/Pd-C), a method orthogonal to many other protecting groups like Boc and Fmoc.[2]

-

Enzyme Specificity and Inhibitor Screening: The Gly-Leu sequence is a recognition motif for various proteases. Z-Gly-Leu-OH and its derivatives can be used as substrates or competitive inhibitors to study the specificity and kinetics of enzymes, particularly metalloproteases and other endopeptidases.[3] By modifying the peptide or its protecting groups, researchers can probe the active site of an enzyme and develop more potent and selective inhibitors.

-

Drug Discovery and Development: As a fragment of larger bioactive peptides, Z-Gly-Leu-OH is a key starting material for synthesizing peptide-based therapeutics.[2] These drugs often mimic natural peptides to modulate biological pathways implicated in diseases like cancer and metabolic disorders.[2] The use of specific L-amino acid sequences is vital for ensuring proper biological recognition and function.

Experimental Workflow: Solution-Phase Peptide Coupling

This section provides a detailed protocol for a classic solution-phase peptide coupling reaction using Z-Gly-Leu-OH as the N-terminal component and an amino acid ester (e.g., L-Alanine methyl ester, H-Ala-OMe) as the C-terminal component. The mixed anhydride method is described here, as it is a reliable and well-established technique for forming peptide bonds with minimal racemization.

Causality Behind Experimental Choices:

-

Solvent: Anhydrous Tetrahydrofuran (THF) is chosen for its ability to dissolve the reactants and its low reactivity under the reaction conditions.

-

Base: N-methylmorpholine (NMM) is a tertiary amine base that is sufficiently strong to deprotonate the carboxylic acid and neutralize the hydrochloride salt of the amino ester, but it is sterically hindered, which helps to minimize side reactions and racemization compared to less hindered bases like triethylamine.

-

Activating Agent: Isobutyl chloroformate is used to activate the carboxyl group of Z-Gly-Leu-OH, forming a mixed anhydride. This anhydride is highly reactive towards the incoming amine nucleophile, facilitating rapid peptide bond formation.

-

Temperature Control: The reaction is initiated at -15°C to control the formation and stability of the highly reactive mixed anhydride, thereby minimizing side reactions and preventing racemization at the leucine chiral center.

Workflow Diagram: Mixed Anhydride Peptide Coupling

Sources

Understanding the Z-protecting group in Z-Gly-Leu-OH chemistry

An In-Depth Technical Guide to the Z-Protecting Group in Z-Gly-Leu-OH Chemistry

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the benzyloxycarbonyl (Z or Cbz) protecting group, with a specific focus on its application in the synthesis of the dipeptide Z-Gly-Leu-OH. Intended for researchers, scientists, and professionals in drug development, this document delves into the core principles, practical methodologies, and critical considerations for utilizing the Z-group in peptide chemistry.

The Enduring Significance of the Z-Protecting Group in Peptide Synthesis

The benzyloxycarbonyl (Z or Cbz) group, first introduced by Bergmann and Zervas, stands as a cornerstone in the field of peptide synthesis.[1][2][3] Its longevity and continued relevance stem from a unique combination of stability, ease of introduction, and versatile cleavage methods.[4][5] In the context of synthesizing Z-Gly-Leu-OH, a valuable building block for more complex therapeutic peptides, the Z-group offers precise control over the reactivity of the glycine residue's amino group, preventing unwanted side reactions and ensuring the formation of the desired peptide bond.[6]

The primary function of the Z-group is to temporarily mask the nucleophilic nature of the α-amino group of an amino acid. This protection is crucial during the activation of the carboxyl group for peptide bond formation, a step that would otherwise lead to oligomerization or other side reactions. The Z-group's carbamate structure renders the protected amine non-nucleophilic, directing the reaction exclusively to the intended coupling partner.

One of the key advantages of the Z-group is its "orthogonality" to other common protecting groups used in peptide synthesis, such as Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl).[1][2] This means that the Z-group can be removed under conditions that do not affect these other groups, allowing for selective deprotection and the stepwise construction of complex peptide chains.[1] For instance, the Z-group is stable to the acidic conditions used to remove Boc groups and the basic conditions for Fmoc removal.[4][7]

The Chemistry of Protection: Introducing the Z-Group

The introduction of the Z-group onto the amino group of glycine is a straightforward and high-yielding process, typically achieved through a Schotten-Baumann reaction. This involves the reaction of glycine with benzyl chloroformate (Cbz-Cl) under basic conditions.[2]

Mechanism of Z-Group Protection:

The reaction proceeds via nucleophilic acyl substitution. The amino group of glycine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of benzyl chloroformate. The presence of a base is critical to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the starting amine.[2][5] Maintaining the pH of the reaction between 8 and 10 is crucial, as a lower pH can lead to the decomposition of Cbz-Cl, while a higher pH increases the risk of amino acid racemization.[5]

Figure 1: Z-Group Protection of Glycine.

Synthesis of Z-Gly-Leu-OH: A Step-by-Step Protocol

The synthesis of Z-Gly-Leu-OH involves the coupling of Z-protected glycine (Z-Gly-OH) with the amino acid Leucine. The carboxylic acid of Leucine is typically protected as a methyl or ethyl ester to prevent its participation in the coupling reaction.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Z-Gly-OH | ≥98% | Commercially Available |

| L-Leucine methyl ester hydrochloride | ≥98% | Commercially Available |

| Dicyclohexylcarbodiimide (DCC) | ≥99% | Commercially Available |

| N-Hydroxysuccinimide (NHS) | ≥98% | Commercially Available |

| Triethylamine (TEA) | ≥99% | Commercially Available |

| Dichloromethane (DCM) | Anhydrous | Commercially Available |

| Ethyl acetate (EtOAc) | Reagent Grade | Commercially Available |

| 1 M Hydrochloric acid (HCl) | ||

| Saturated sodium bicarbonate (NaHCO₃) solution | ||

| Brine (Saturated NaCl solution) | ||

| Anhydrous sodium sulfate (Na₂SO₄) |

Experimental Workflow

Figure 2: Workflow for Z-Gly-Leu-OH Synthesis.

Detailed Protocol

-

Activation of Z-Gly-OH: In a round-bottom flask, dissolve Z-Gly-OH and N-Hydroxysuccinimide (NHS) in anhydrous dichloromethane (DCM). The use of NHS forms an active ester intermediate, which is more reactive towards the amine of leucine and less prone to side reactions and racemization.

-

Coupling Reaction: Cool the solution to 0°C in an ice bath and add a solution of dicyclohexylcarbodiimide (DCC) in DCM dropwise.[8] DCC is a common coupling reagent that facilitates the formation of the amide bond by activating the carboxyl group.[8] The mixture is stirred at 0°C for an hour.

-

Addition of Leucine: To the reaction mixture, add L-Leucine methyl ester hydrochloride followed by the dropwise addition of triethylamine (TEA). TEA acts as a base to neutralize the hydrochloride salt of the leucine ester, liberating the free amine for the coupling reaction.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the dicyclohexylurea (DCU) precipitate, a byproduct of the DCC coupling, is removed by filtration. The filtrate is then washed successively with 1 M HCl, saturated NaHCO₃ solution, and brine to remove unreacted starting materials and other impurities.

-

Isolation of Z-Gly-Leu-OMe: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the protected dipeptide ester, Z-Gly-Leu-OMe.

-

Saponification: The methyl ester is then hydrolyzed (saponified) using a base such as sodium hydroxide in a mixture of methanol and water.

-

Final Product Isolation: After the saponification is complete, the reaction mixture is acidified with a dilute acid (e.g., 1 M HCl) to protonate the carboxylate, leading to the precipitation of Z-Gly-Leu-OH. The pure product can be obtained by recrystallization.

Deprotection Strategies: Unveiling the Free Dipeptide

The removal of the Z-group is a critical step to liberate the free N-terminus of the dipeptide for further chain elongation or to obtain the final unprotected peptide. The choice of deprotection method depends on the overall synthetic strategy and the presence of other sensitive functional groups in the molecule.[9]

Catalytic Hydrogenolysis

This is the most common and mildest method for Z-group cleavage.[9][10] It involves the use of hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).[2][10]

Mechanism of Catalytic Hydrogenolysis:

The reaction proceeds via the cleavage of the benzylic C-O bond.[9] The Z-group is reduced to toluene and carbon dioxide, with the concomitant release of the free amine.[2][10] A significant advantage of this method is the formation of volatile and easily removable byproducts.[9]

Figure 3: Z-Group Deprotection by Catalytic Hydrogenolysis.

Catalytic Transfer Hydrogenation: A safer alternative to using flammable hydrogen gas is catalytic transfer hydrogenation.[9] This method utilizes a hydrogen donor, such as 1,4-cyclohexadiene, in the presence of a palladium catalyst.[11]

Acidic Cleavage

Strong acidic conditions can also be employed to remove the Z-group, particularly when the molecule contains functional groups that are sensitive to reduction, such as alkenes or alkynes.[5][9]

Commonly used reagents for acidic cleavage include hydrogen bromide in acetic acid (HBr/AcOH) or trifluoroacetic acid (TFA).[4][5][12] The mechanism involves the protonation of the carbamate oxygen followed by nucleophilic attack by the bromide or trifluoroacetate ion at the benzylic carbon.

Table of Deprotection Methods and Conditions

| Deprotection Method | Reagents/Catalyst | Solvent | Conditions | Key Considerations |

| Catalytic Hydrogenolysis | H₂, 10% Pd/C | Methanol, Ethanol, or Ethyl Acetate | Room temperature, atmospheric pressure | Incompatible with reducible functional groups (e.g., C=C, C≡C, some sulfur-containing groups).[10] |

| Catalytic Transfer Hydrogenation | 1,4-Cyclohexadiene, 10% Pd/C | Ethanol | Room temperature to gentle heating | Safer alternative to H₂ gas; compatible with most functional groups that are stable to mild reduction. |

| Acidolysis | HBr in Acetic Acid (33%) | Acetic Acid | Room temperature | Harsh conditions; may cleave other acid-labile protecting groups.[5] |

| Acidolysis | Trifluoroacetic Acid (TFA) | Dichloromethane | Room temperature | Generally less harsh than HBr/AcOH; the Z-group is relatively stable to TFA, requiring prolonged reaction times.[7] |

Troubleshooting and Field-Proven Insights

-

Incomplete Coupling: If the coupling reaction is incomplete, it may be due to impure reagents, insufficient activation of the carboxyl group, or steric hindrance. Ensure all reagents are of high purity and consider using a different coupling agent or adding a coupling additive like 1-hydroxybenzotriazole (HOBt).

-

Racemization: Racemization of the chiral center of leucine can be a concern during the coupling step. The use of NHS or HOBt as additives can help to suppress this side reaction.[5]

-

Catalyst Poisoning: During catalytic hydrogenolysis, the palladium catalyst can be poisoned by sulfur-containing compounds. If the starting materials contain sulfur, it is crucial to use a catalyst-poison-resistant catalyst or choose an alternative deprotection method.

-

Incomplete Deprotection: Incomplete removal of the Z-group can occur if the catalyst is not active enough or if the reaction time is too short. Ensure the catalyst is fresh and consider increasing the reaction time or catalyst loading.

Conclusion

The Z-protecting group remains an invaluable tool in the arsenal of the peptide chemist. Its robust nature, coupled with well-established protocols for its introduction and removal, makes it a reliable choice for the synthesis of important peptide fragments like Z-Gly-Leu-OH. A thorough understanding of the underlying chemical principles and careful execution of the experimental procedures are paramount to achieving high yields and purity in the synthesis of Z-protected peptides and their subsequent deprotection. This guide provides the foundational knowledge and practical insights necessary for the successful application of Z-group chemistry in research and development.

References

-

Wuhan Mulei New Material Co., Ltd. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. [Link]

-

ResearchGate. (2023, June 12). How to preserve the benzyloxycarbonyl (Cbz/Z) group at the N-terminus of the peptide during Peptide Cleavage?. [Link]

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]

-

Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. [Link]

-

Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

-

Frontiers in Bioengineering and Biotechnology. (2024). Absolute quantification of tumor necrosis factor-alpha by isotope dilution mass spectrometry. [Link]

-

The Journal of Organic Chemistry. (2026, January 30). Total Chemical Synthesis of RNF4 by Sequential Native Chemical Ligation: C-To-N Versus N-To-C Strategies. [Link]

-

Chemical Reviews. (2009). Amino Acid-Protecting Groups. [Link]

-

Wikipedia. (n.d.). Amino acid. [Link]

-

Proprep. (n.d.). How is the CBZ (carbobenzyloxy) protecting group used in peptide synthesis, and what advantages does it offer in organic chemistry?. [Link]

-

The Journal of Organic Chemistry. (1985). Rapid removal of protecting groups from peptides by catalytic transfer hydrogenation with 1,4-cyclohexadiene. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 5. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 6. chemimpex.com [chemimpex.com]

- 7. researchgate.net [researchgate.net]

- 8. Buy Z-Gly-D-leu-OH | 57818-73-2 [smolecule.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. bachem.com [bachem.com]

Methodological & Application

Application Note: Protocol for Chemo-Enzymatic Synthesis of Peptides using Z-Gly-Leu-OH

Introduction

The enzymatic synthesis of peptides offers a distinct advantage over chemical methods (such as Solid Phase Peptide Synthesis) by operating under mild conditions, preventing racemization, and requiring minimal side-chain protection.[1] This Application Note details the protocol for utilizing Z-Gly-Leu-OH (Carbobenzoxy-Glycyl-L-Leucine) as an acyl donor in the synthesis of tripeptides.

Z-Gly-Leu-OH serves as an excellent model for hydrophobic fragment condensation. Due to the hydrophobic nature of the Leucine residue at the C-terminus, this substrate is ideally suited for catalysis by Thermolysin (EC 3.4.24.27), a metalloprotease that exhibits specificity for hydrophobic residues at the P1' position (amine component) and tolerates bulky hydrophobic residues at the P1 position (carboxyl donor).

Scope of Protocol

This guide describes the coupling of Z-Gly-Leu-OH with L-Phenylalanine methyl ester (H-Phe-OMe) to form the tripeptide Z-Gly-Leu-Phe-OMe . This reaction is driven by thermodynamic control in a biphasic system, a critical technique for shifting the equilibrium from hydrolysis toward synthesis.

Scientific Principles & Mechanism

Thermodynamic vs. Kinetic Control

Unlike ester-driven (kinetic) synthesis, the use of Z-Gly-Leu-OH (a free carboxylic acid) requires thermodynamic control . The reaction is the reverse of proteolysis:

To drive this reaction forward, we must manipulate the equilibrium constant (

The Biphasic Shift Strategy

To overcome the energy barrier of ionization (

-

Solubility Partitioning: The hydrophobic product (Z-Gly-Leu-Phe-OMe) extracts into the organic phase, removing it from the aqueous equilibrium and driving the reaction forward (Le Chatelier’s principle).

-

pK_a Shift: The presence of organic solvents suppresses the ionization of the carboxylic acid, increasing the concentration of the protonated (reactive) species [1].

Experimental Protocol

Materials & Reagents[2][3]

-

Carboxyl Donor: Z-Gly-Leu-OH (10 mM final conc).

-

Amine Nucleophile: L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl) (20 mM final conc).

-

Enzyme: Thermolysin (from Bacillus thermoproteolyticus), lyophilized powder.

-

Organic Solvent: Ethyl Acetate (EtOAc), HPLC grade.

-

Buffer: 0.1 M Tris-Maleate or Tris-HCl, pH 7.0.

-

Additives: Calcium Acetate (

), 10 mM (Essential for Thermolysin stability).

Step-by-Step Methodology

Step 1: Preparation of Aqueous Phase (Enzyme)

-

Dissolve Thermolysin (2 mg/mL) in 0.1 M Tris-Maleate buffer (pH 7.0) containing 10 mM

.-

Note: Calcium is strictly required to prevent autolysis of Thermolysin at elevated temperatures [2].

-

-

Adjust pH to 7.0 if necessary using dilute NaOH.

Step 2: Preparation of Substrate Solution

-

Dissolve Z-Gly-Leu-OH (32.2 mg, 0.1 mmol) and H-Phe-OMe·HCl (43.1 mg, 0.2 mmol) in a mixture of Water/Ethyl Acetate (1:1 v/v) .

-

Expert Tip: If solubility is an issue, dissolve the hydrophobic Z-Gly-Leu-OH in the Ethyl Acetate fraction first, and the H-Phe-OMe in the buffer, then combine.

-

-

Ensure the molar ratio of Nucleophile:Donor is at least 2:1. Excess nucleophile improves yield by pushing the equilibrium [3].

Step 3: Reaction Initiation

-

Combine the Enzyme solution with the Substrate mixture.

-

Vigorously agitate the biphasic mixture (1000 rpm) to create an emulsion. This maximizes the interfacial area where catalysis often occurs or facilitates mass transfer.

-

Incubation: 40°C for 5–24 hours.

-

Why 40°C? Thermolysin is heat stable. Higher temperature improves solubility and reaction rate without denaturing this specific enzyme.

-

Step 4: Monitoring & Quenching

-

Sample 50

L of the organic phase every 2 hours. -

Analyze via RP-HPLC (C18 column, Gradient: 10-90% ACN in Water + 0.1% TFA).

-

Monitor the disappearance of Z-Gly-Leu-OH (RT ~12 min) and appearance of Z-Gly-Leu-Phe-OMe (RT ~18 min).

-

Quench: Add 10% acetic acid to lower pH to 3.0, stopping the enzyme and protonating the remaining acid components.

Step 5: Workup

-

Separate phases.[2] Wash the organic phase with:

-

1M HCl (removes unreacted H-Phe-OMe).

-

Saturated

(removes unreacted Z-Gly-Leu-OH). -

Brine.

-

-

Dry over

, filter, and evaporate to yield the crude tripeptide.

Optimization & Troubleshooting

Solvent Screening Data

The choice of organic co-solvent strongly influences the yield. High LogP solvents (hydrophobic) generally preserve enzyme activity better than hydrophilic solvents, which can strip essential water from the enzyme surface.

| Solvent System | LogP | Yield (24h) | Enzyme Stability | Notes |

| Ethyl Acetate | 0.73 | 85-92% | High | Recommended. Excellent product extraction. |

| Butyl Acetate | 1.82 | 80-85% | High | Good alternative, slower evaporation. |

| Chloroform | 1.97 | 60-70% | Moderate | Toxicity concerns; good extraction. |

| DMF (Cosolvent) | -1.01 | <40% | Low | Denatures Thermolysin at high conc. |

Troubleshooting Guide

-

Problem: Low Conversion (<50%)

-

Cause: Water activity (

) is too high, favoring hydrolysis. -

Solution: Increase the ratio of Organic Solvent to Water (e.g., move to 70:30 biphasic). Ensure the amine nucleophile is in excess (3-5 equivalents).

-

-

Problem: Hydrolysis of Z-Gly-Leu-OH

-

Cause: Thermolysin cleaving the Gly-Leu bond.

-

Solution: While Thermolysin prefers cleaving X-Leu, the synthesis of Leu-Phe is generally faster in the presence of high amine concentrations. Increase H-Phe-OMe concentration to outcompete water as the nucleophile.

-

-

Problem: Enzyme Precipitation

-

Cause: pH drift or lack of Calcium.

-

Solution: Re-check buffer pH (must be >6.0) and ensure

is present (10-50 mM).

-

References

-

Homandberg, G. A., Mattis, J. A., & Laskowski, M. (1978). Synthesis of peptide bonds by proteinases.[1][3][4][5][6][7] Addition of organic cosolvents shifts peptide bond equilibria toward synthesis. Biochemistry, 17(24), 5220–5227. Link

-

Inouye, K. (1992). Effects of salts on thermolysin: Inhibition of autolysis and stabilization against thermal denaturation. Journal of Biochemistry, 112(3), 335–340. Link

- Oyama, K., & Kihara, K. (1984). A new horizon for enzyme technology. Chemtech, 14, 100-105. (Foundational work on Aspartame synthesis using Thermolysin).

-

Wayne, S. I., & Fruton, J. S. (1983). Thermolysin-catalyzed peptide bond synthesis.[3][4][6][8][9] Proceedings of the National Academy of Sciences, 80(11), 3241–3244. Link

-

Tai, D. F. (2003). Enzymatic peptide synthesis: From the substrate point of view. Current Organic Synthesis, 1(2). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advances in Chemoenzymatic Peptide Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thermolysin-catalyzed peptide bond synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Novel kinetic analysis of enzymatic dipeptide synthesis: effect of pH and substrates on thermolysin catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

High-performance liquid chromatography (HPLC) methods for Z-Gly-Leu-OH

This Application Note provides a definitive guide for the High-Performance Liquid Chromatography (HPLC) analysis of Z-Gly-Leu-OH (Carbobenzoxy-Glycyl-Leucine). It addresses the needs of researchers using this compound as a substrate for carboxypeptidase assays or as an intermediate in peptide synthesis.

Introduction & Principle

Z-Gly-Leu-OH is a protected dipeptide derivative widely used as a substrate to assay the activity of proteolytic enzymes, specifically Carboxypeptidase Y (CPY) and Carboxypeptidase A . The hydrophobic Carbobenzoxy (Z) group facilitates enzyme binding, while the C-terminal Leucine is cleaved during hydrolysis.

The Analytical Challenge

The analysis requires separating three distinct species based on hydrophobicity:

-

Z-Gly-Leu-OH (Substrate): Highly hydrophobic (Z-group + Leucine side chain).

-

Z-Gly-OH (Product 1): Moderately hydrophobic (Z-group + Glycine).

-

L-Leucine (Product 2): Hydrophilic (Polar zwitterion).

This protocol utilizes Reverse-Phase Chromatography (RP-HPLC) on a C18 stationary phase. The separation relies on the hydrophobic interaction between the Z-group/Leucine side chain and the octadecylsilane ligands. Acidic mobile phases are employed to suppress the ionization of the C-terminal carboxylic acid, sharpening peak shapes and increasing retention.

Physicochemical Profile & Method Strategy

| Property | Value | Chromatographic Implication |

| LogP | ~2.5 (Predicted) | Requires significant organic modifier (Acetonitrile) for elution. |

| pKa (COOH) | ~3.6 | Mobile phase pH must be < 3.0 to keep COOH protonated (neutral) for consistent retention. |

| UV Absorbance | 257 nm (Z-group)214 nm (Peptide bond) | 254-257 nm is selective for Z-species (Substrate & Z-Gly).214 nm detects all species (including free Leucine). |

| Solubility | Low in water; Soluble in MeOH, DMSO | Samples must be dissolved in organic solvent before dilution. |

Experimental Protocol

Equipment & Reagents

-

HPLC System: Agilent 1200/1260 Infinity II or equivalent quaternary pump system.

-

Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

-

Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or Phenomenex Gemini C18.

-

Rationale: End-capped C18 prevents tailing caused by interaction with free silanols.

-

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Milli-Q).

-

Mobile Phase B: 0.1% TFA in Acetonitrile (HPLC Grade).

Sample Preparation

Stock Solution (10 mM):

-

Weigh 3.22 mg of Z-Gly-Leu-OH.

-

Dissolve in 100 µL of DMSO or Methanol (Critical step: Z-group limits water solubility).

-

Vortex until clear.

Working Standard (1 mM):

-

Dilute the Stock Solution 1:10 with Mobile Phase A (Water + 0.1% TFA).

-

Note: If precipitation occurs, increase the ratio of Methanol in the diluent to 20%.

Chromatographic Conditions

| Parameter | Setting |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 - 20 µL |

| Column Temp | 30°C (Controlled to ensure reproducibility) |

| Detection | Channel A: 214 nm (Universal)Channel B: 257 nm (Z-Group Specific) |

| Run Time | 20 Minutes |

Gradient Program:

| Time (min) | % Mobile Phase B (ACN) | Event |

| 0.0 | 10% | Equilibration / Injection |

| 12.0 | 70% | Linear Gradient (Elution of Z-Gly-Leu-OH) |

| 14.0 | 95% | Wash Step (Remove hydrophobic impurities) |

| 16.0 | 95% | Hold Wash |

| 16.1 | 10% | Re-equilibration |

| 20.0 | 10% | End of Run |

Workflow Visualization

The following diagram illustrates the analytical workflow and the separation logic based on hydrophobicity.

Caption: Workflow for Z-Gly-Leu-OH analysis showing sample prep and elution order based on hydrophobicity.

Data Analysis & Validation

Elution Logic (Why this works)

-

Leucine: Lacks the hydrophobic Z-group. It interacts minimally with the C18 column and elutes near the void volume (t0).

-

Z-Gly-OH: Contains the Z-group but lacks the hydrophobic isobutyl side chain of leucine. It elutes in the middle of the gradient.

-

Z-Gly-Leu-OH: Contains both the Z-group and the Leucine side chain, creating the strongest interaction with the stationary phase. It elutes last.

Calculation of Enzymatic Activity

If using this method for a Carboxypeptidase assay:

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Secondary interactions with silanols. | Ensure TFA concentration is 0.1%.[1] Use a fresh "End-capped" column. |

| Split Peaks | Sample solvent too strong. | If sample is in 100% DMSO, reduce injection volume to <5 µL or dilute sample with water. |

| No Elution | Sample precipitated in injector. | Check solubility of Z-Gly-Leu-OH in the starting mobile phase (10% ACN). |

| Baseline Drift | TFA absorbance at 214 nm. | Ensure A and B channels have identical TFA concentrations (0.1%). |

References

-

Agilent Technologies. (2020). Peptide Mapping Application Note using ZORBAX Eclipse Plus. Retrieved from [Link]

-

PubChem. (2023). Z-Gly-Leu-OH Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Application Note: Kinetic Analysis of Thermolysin Activity Using Z-Gly-Leu-OH

Introduction

Thermolysin (EC 3.4.24.27) is a thermostable, neutral metalloproteinase produced by Bacillus thermoproteolyticus. It specifically cleaves peptide bonds at the N-terminal side of hydrophobic amino acid residues (e.g., Leucine, Phenylalanine, Isoleucine, Valine). This specificity makes it a model enzyme for studying zinc-dependent proteolysis and a critical tool in peptide synthesis and protein sequencing.